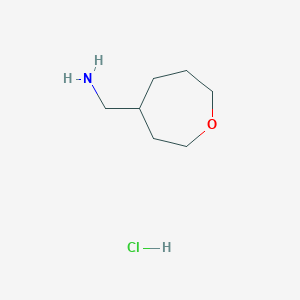![molecular formula C17H23N3O6 B2492712 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea CAS No. 877640-75-0](/img/structure/B2492712.png)
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxin ring and the pyrrolidinone moiety suggests that it may exhibit interesting biological activities and chemical reactivity.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with a variety of biological targets
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or disrupting membrane integrity . The resulting changes could potentially affect cellular functions and processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not yet known. These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect. Understanding these properties is essential for predicting the compound’s behavior in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and consequently its activity . Additionally, interactions with other molecules could either enhance or inhibit its action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed via the reaction of succinic anhydride with an amine, followed by cyclization.
Coupling of the Two Moieties: The benzodioxin and pyrrolidinone moieties can be coupled using a suitable linker, such as a diisocyanate, under controlled conditions.
Introduction of Hydroxyethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Shares the benzodioxin ring but lacks the pyrrolidinone and hydroxyethyl groups.
2,3-Dihydro-1,4-benzodioxin-6-ylamine: Contains the benzodioxin ring and an amine group, differing in its functional groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide: Features the benzodioxin ring and an acetamide group, with different reactivity and applications.
Uniqueness
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxin and pyrrolidinone moieties, along with the hydroxyethyl groups, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c21-5-3-19(4-6-22)17(24)18-12-9-16(23)20(11-12)13-1-2-14-15(10-13)26-8-7-25-14/h1-2,10,12,21-22H,3-9,11H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZXKWBHZWXJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)
![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)
![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)
![ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate](/img/structure/B2492635.png)
![N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2492636.png)



![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)



![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)

